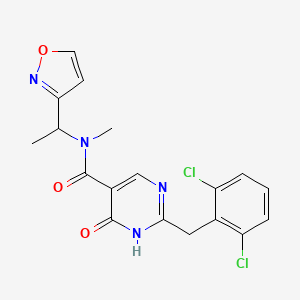

![molecular formula C18H15N3O4 B5553920 4-[(3-硝基苯基)氨基]-3-喹啉甲酸乙酯](/img/structure/B5553920.png)

4-[(3-硝基苯基)氨基]-3-喹啉甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate and its derivatives often involves complex organic reactions that yield various structural forms. A notable example includes the synthesis of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, which was crystallized to reveal a specific conformation and double bond characteristics within its structure (Wangchun Xiang, 2004). Another study described a one-step synthesis approach for 2,4-unsubstituted quinoline-3-carboxylic acid esters, starting from o-nitrobenzaldehydes, showcasing the versatility in synthesizing quinoline derivatives (H. Venkatesan et al., 2010).

Molecular Structure Analysis

X-ray crystallography has played a crucial role in understanding the molecular structure of quinoline derivatives. The molecular structure of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate was determined, revealing a six-membered ring adopting a boat conformation and specific bond lengths indicating C=C double bonds (Wangchun Xiang, 2004). Computational studies, including density functional theory (DFT) and Hartree–Fock methods, have been applied to further analyze the molecular geometry, vibrational frequencies, and electronic properties of similar compounds (P. Kour et al., 2019).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions that modify their structural and functional attributes. For instance, the synthesis of metabolites from specific quinoline carboxylates through protective group manipulation and cyclization reactions highlights the compound's reactivity and potential for generating structurally diverse derivatives (M. Mizuno et al., 2006).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. Studies focusing on the crystallization and structural analysis provide insights into the physical characteristics that influence the compound's stability and solubility (Vladimir N. Nesterov et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity, functional group transformations, and interaction with other chemical entities, are fundamental to understanding the compound's behavior in chemical reactions. The synthesis and characterization of ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate and its derivatives, for example, demonstrate the compound's potential for antibacterial activity, showcasing its chemical properties and potential applications (A. Mir & V. Mulwad, 2009).

科学研究应用

合成和结构分析

4-[(3-硝基苯基)氨基]-3-喹啉甲酸乙酯及其衍生物主要用于化学中的结构和分析研究。合成涉及结晶过程,产生复杂的结构,通过 X 射线晶体学进一步分析。这些分析提供了对化合物的构象、键长和分子排列的见解,为理解化学键和分子结构做出了重大贡献 (王春香,2004)。

光物理性质和荧光团开发

对 4-[(3-硝基苯基)氨基]-3-喹啉甲酸乙酯衍生物的研究延伸到了它们的光物理性质。对激发态分子内质子转移 (ESIPT) 启发的基于唑喹啉的荧光团的研究表明,这些化合物在各种溶剂中表现出双重发射和大的斯托克斯位移。这种行为使它们适用于荧光光谱学以及生物和化学研究的荧光标记物的开发 (Vikas Padalkar & N. Sekar,2014)。

在腐蚀抑制中的应用

4-[(3-硝基苯基)氨基]-3-喹啉甲酸乙酯衍生物的一个显着应用是在腐蚀抑制领域。已经研究了这些化合物在防止金属表面(如低碳钢)腐蚀方面的效率,这对于延长工业材料的寿命至关重要。通过各种分析技术,包括电化学阻抗谱和扫描电子显微镜,评估了这些衍生物对腐蚀过程的抑制作用,为其潜在的工业应用提供了有价值的信息 (P. Dohare 等,2017)。

薄膜和光伏应用

进一步的研究探索了由 4-[(3-硝基苯基)氨基]-3-喹啉甲酸乙酯衍生物制成的薄膜的结构和光学性质。这些研究的重点是了解化合物的多晶性质、其热稳定性及其在光电器件中的潜在应用。研究结果表明,有可能在有机无机光电二极管器件的制造中使用这些材料,利用其光伏特性在太阳能转换和光电探测中的应用 (H. Zeyada 等,2016)。

量子化学研究

对 4-[(3-硝基苯基)氨基]-3-喹啉甲酸乙酯衍生物的量子化学研究提供了对其电子性质和分子相互作用的见解。这些研究利用密度泛函理论 (DFT) 来计算分子几何、振动频率和电子分布。此类研究的结果有助于更深入地了解这些化合物的性质和反应性的分子基础,这对于设计具有优化性能的新材料至关重要 (A. Zarrouk 等,2014)。

作用机制

安全和危害

未来方向

The future directions for research on ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable insights into its potential applications in various fields .

属性

IUPAC Name |

ethyl 4-(3-nitroanilino)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c1-2-25-18(22)15-11-19-16-9-4-3-8-14(16)17(15)20-12-6-5-7-13(10-12)21(23)24/h3-11H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKZJYMABBOSHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)

![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)

![2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)

![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)

![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)

![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5553916.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)

![8-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553926.png)